molecular formula C9H11NO B176793 (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol CAS No. 142678-92-0

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol

Cat. No. B176793
M. Wt: 149.19 g/mol
InChI Key: HRWCWYGWEVVDLT-DTWKUNHWSA-N
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Description

“(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol” is a chiral compound. Chiral compounds are molecules that have non-superimposable mirror images. The (1R,2S) notation indicates the configuration of the chiral centers in the molecule . The “R” and “S” labels are used to denote the absolute configuration of the chiral centers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot biosynthesis of (1R,2S,5R)-menthol and (1S,2S,5R)-neomenthol from pulegone was achieved using recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase and two menthone dehydrogenases .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction analysis . The (1R,2S) notation in the name of the compound “(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol” provides information about the configuration of the chiral centers in the molecule .

Scientific Research Applications

Chiral Solvating Agent in NMR Spectroscopy

(Alessandra Recchimurzo et al., 2020) studied thiourea derivatives, including (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, as chiral solvating agents for enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. This compound was effective for the differentiation of NMR signals in enantiomeric substrates.

DNA Binding Activity of Chiral Schiff Bases

(Aditi Bora et al., 2021) synthesized chiral Schiff Bases, including derivatives of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, to investigate their DNA binding activities. These compounds were effective in binding with calf-thymus DNA, indicating potential biological applications.

Absolute Configuration in Synthesis of Biologically Active Compounds

(D. Prysiazhnuk et al., 2021) explored stereoisomers of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol in the synthesis of biologically active compounds. The study established the absolute configurations of these compounds, underscoring their relevance in medicinal chemistry.

Ligands for Dopamine Receptors

(F. Claudi et al., 1996) researched derivatives of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol as ligands for dopamine D1 and D2 receptors. These compounds displayed affinity in the nanomolar range, suggesting potential in neurological research and therapy.

Chiral Catalysis in Organic Synthesis

(M. Choudhary et al., 2015) utilized chiral Cu(II) complexes derived from (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol in aza-Henry reactions for organic synthesis, demonstrating the compound's utility in chiral catalysis.

Anti-Inflammatory Activity

(H. Sheridan et al., 2009) synthesized diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, related to (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, showing significant anti-inflammatory activity. This suggests potential for new anti-inflammatory agents.

Synthesis of Biologically Active Intermediates

(S. Kozhushkov et al., 2005) focused on synthesizing intermediates related to (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, indicating its role in the synthesis of biologically active molecules.

Synthesis of Potent Antioxidants and Enzyme Inhibitors

(Venkataramana Lachhi Reddy et al., 2019) synthesized urea/thiourea derivatives of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, identifying compounds with significant antioxidant activity and potential as enzyme inhibitors.

properties

IUPAC Name

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWCWYGWEVVDLT-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol

CAS RN

23337-80-6
Record name rac-(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Reactant of Route 2
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
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(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Reactant of Route 4
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Reactant of Route 5
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Reactant of Route 6
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol

Citations

For This Compound
2
Citations
MU Tariq - 2020 - eprints.hud.ac.uk
This thesis describes an investigation into the dearomatisation reactions of phenols and naphthols catalysed by in situ generated hypervalent iodine(III) species, thereby producing a …
Number of citations: 2 eprints.hud.ac.uk
R NC - Synthesis and Application of Chiral Novel Bis …, 2010 - epub.uni-regensburg.de
A broad variety of sterically and electronically different bis (isonitrile) ligands (65) were prepared by structural variations at R1, R2 and R3. Substituted phosphorus oxide acted as a …
Number of citations: 6 epub.uni-regensburg.de

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